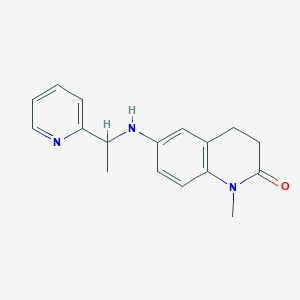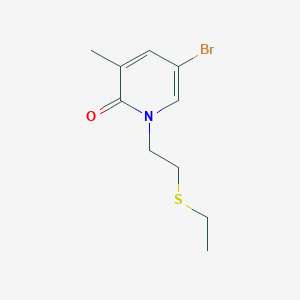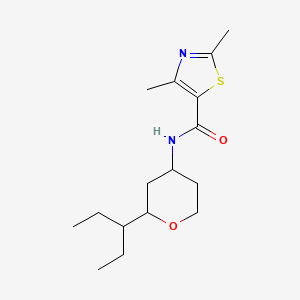![molecular formula C19H24N2O3 B7642186 3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid is a chemical compound that belongs to the class of piperidine derivatives. It is also known as MP-10, which is a potent and selective agonist of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is responsible for mediating the analgesic effects of opioids. MP-10 has been extensively studied for its potential use in the treatment of pain and addiction.
Wirkmechanismus
MP-10 exerts its analgesic effects by binding to the μ-opioid receptor and activating it. This activation leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. MP-10 also activates the reward pathway in the brain, which is responsible for mediating the reinforcing effects of opioids. This activation leads to the release of dopamine, which is a neurotransmitter that is responsible for mediating feelings of pleasure and reward.
Biochemical and physiological effects:
MP-10 has been found to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and respiratory depression. It has also been found to produce euphoria and addiction in some individuals. MP-10 has been found to have a high potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor's function. It has also been found to be more potent and selective than morphine, which is a commonly used opioid analgesic. However, MP-10 has limitations for use in lab experiments. It has a high potential for abuse and dependence, which makes it difficult to use in studies involving human subjects.
Zukünftige Richtungen
There are several future directions for research on MP-10. One area of research is the development of new drugs based on the structure of MP-10 that have improved analgesic properties and reduced potential for abuse and dependence. Another area of research is the identification of new targets for the development of drugs for the treatment of pain and addiction. Finally, research on the mechanisms of action of MP-10 and other opioids can help to improve our understanding of the neurobiology of pain and addiction.
Synthesemethoden
The synthesis of 3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid involves several steps. The first step involves the synthesis of 7-methyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-(piperidin-3-yl)propan-1-one in the presence of a base to give the desired product.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MP-10 has been found to be more potent and selective than morphine, which is a commonly used opioid analgesic.
Eigenschaften
IUPAC Name |
3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-4-2-6-16-15(11-20-19(13)16)10-17(22)21-9-3-5-14(12-21)7-8-18(23)24/h2,4,6,11,14,20H,3,5,7-10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZVNODLXZRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(=O)N3CCCC(C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![3-[Cyclopropyl-[5-(2-methyl-1,3-thiazol-4-yl)furan-3-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642154.png)
![3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-4-methoxybutan-2-amine](/img/structure/B7642197.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)